molecular formula C24H28N4O3S2 B3206465 N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methylbenzenesulfonamide CAS No. 1040669-42-8

N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B3206465
CAS No.: 1040669-42-8
M. Wt: 484.6 g/mol
InChI Key: MNIIPWPNMSUULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H28N4O3S2 and its molecular weight is 484.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with oxidoreductase proteins . These proteins play a crucial role in various biological processes, including cellular respiration, DNA synthesis, and detoxification.

Mode of Action

It’s worth noting that similar compounds have been found to exhibit significant antimicrobial activity . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or function of certain microbes.

Pharmacokinetics

Similar compounds have been found to possess drug-like properties , suggesting that they may have suitable pharmacokinetic properties for therapeutic use.

Result of Action

The potential antimicrobial activity suggests that the compound may lead to the death or inhibition of certain microbes .

Properties

IUPAC Name

N-[4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S2/c1-19-7-10-22(11-8-19)33(30,31)26-24-25-21(18-32-24)9-12-23(29)28-15-13-27(14-16-28)17-20-5-3-2-4-6-20/h2-8,10-11,18H,9,12-17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIIPWPNMSUULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.